Monobutyl phthalate

Catalog No.
S536002
CAS No.
131-70-4
M.F
C12H13O4-
M. Wt
221.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monobutyl phthalate

CAS Number

131-70-4

Product Name

Monobutyl phthalate

IUPAC Name

2-butoxycarbonylbenzoate

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

InChI

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/p-1

InChI Key

YZBOVSFWWNVKRJ-UHFFFAOYSA-M

SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)O

Solubility

Soluble in DMSO

Synonyms

mono-n-butyl phthalate, monobutyl phthalate, monobutyl phthalate, cobalt (2+) salt, monobutyl phthalate, copper (2+) salt, monobutyl phthalate, manganese (2+) salt, monobutyl phthalate, potassium salt, monobutyl phthalate, sodium salt

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-]

Description

The exact mass of the compound Monobutyl phthalate is 222.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8479. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalic acid monoester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Reference Compound in Phthalate Studies:

Due to its simple structure and well-understood properties, MBP can be used as a reference compound in studies investigating the effects of other, more complex phthalates. Researchers can compare the biological effects of the test phthalate to those of MBP to gain insights into potential mechanisms of action. For instance, a study might measure the impact of various phthalates on hormone receptor activity, using MBP as a baseline for comparison.[1]

Environmental Monitoring:

MBP can be found in the environment due to its use in some consumer products. Scientists studying phthalate contamination can utilize MBP as a marker for overall phthalate presence. By measuring MBP levels in environmental samples like water or soil, researchers can gain insights into the potential for human exposure to other phthalates. []

Investigating Phthalate Metabolism:

MBP can be a helpful tool for researchers studying how the body metabolizes phthalates. Since MBP has a relatively simple breakdown pathway, tracing its metabolites can provide information on how the body processes more complex phthalates. This knowledge can be valuable in understanding the potential health effects of phthalate exposure. []

Monobutyl phthalate is an organic compound classified as a phthalate ester, specifically the monoester of dibutyl phthalate. Its chemical formula is C12H14O4C_{12}H_{14}O_4, and it is primarily used as a plasticizer in various industrial applications. Monobutyl phthalate is recognized for its role as a metabolite of dibutyl phthalate, which is widely utilized in the production of flexible plastics, adhesives, and coatings. The compound has garnered attention due to its potential endocrine-disrupting properties and its presence in environmental matrices, raising concerns about human exposure and toxicity .

Monobutyl phthalate can undergo hydrolysis to form phthalic acid and butanol. This reaction is significant in the context of environmental degradation and biotransformation processes. Additionally, monobutyl phthalate can participate in various metabolic reactions within biological systems, particularly as it relates to its conversion from dibutyl phthalate through ester cleavage .

The compound has been shown to inhibit steroidogenesis in Leydig cells, where it affects the expression of key enzymes involved in androgen synthesis .

Monobutyl phthalate exhibits notable biological activity, particularly as an endocrine disruptor. Research indicates that it can negatively impact pancreatic beta cells, contributing to insulin resistance and type 2 diabetes . Studies have demonstrated that monobutyl phthalate can induce cytotoxic effects in various cell types, including liver cells in zebrafish models, leading to oxidative stress and apoptosis .

Moreover, monobutyl phthalate has been shown to disrupt the antioxidant system within cells, which may exacerbate cellular damage under stress conditions . Its effects on reproductive health have also been documented, with evidence suggesting that it can impair testosterone production in male reproductive systems .

Monobutyl phthalate is synthesized primarily through the hydrolysis of dibutyl phthalate. This process can occur either chemically or enzymatically. In industrial settings, dibutyl phthalate is treated with water under controlled conditions to yield monobutyl phthalate. Alternative synthesis routes may involve the direct esterification of phthalic acid with butanol in the presence of acid catalysts .

Monobutyl phthalate is predominantly used as a plasticizer in the production of flexible plastics, enhancing their durability and flexibility. It is found in a variety of products including:

  • Plastic toys
  • Food packaging materials
  • Personal care products
  • Adhesives and sealants

Due to its potential health risks, the use of monobutyl phthalate is subject to regulatory scrutiny in many regions .

Studies have investigated the interactions of monobutyl phthalate with various biological systems. For instance, it has been shown to interact with pancreatic beta cells, leading to decreased cell viability and altered mRNA expression levels associated with insulin production . Furthermore, research indicates that monobutyl phthalate can influence metabolic pathways by activating stress response mechanisms within liver cells .

The compound's ability to modulate steroidogenesis has also been explored, highlighting its impact on male reproductive health by inhibiting key enzymes necessary for testosterone synthesis .

Monobutyl phthalate shares structural similarities with other phthalates but exhibits unique biological activities that distinguish it from its counterparts. Below are some similar compounds:

Compound NameCAS NumberStructural CharacteristicsUnique Properties
Dibutyl Phthalate84-74-2Diester formParent compound; less potent than monobutyl phthalate
Butyl Benzyl Phthalate85-68-7Diester formMetabolizes to mono(benzyl) form; impacts reproductive health
Mono(2-ethylhexyl) Phthalate117-81-7Monoester formMore potent endocrine disruptor compared to monobutyl
Di(2-ethylhexyl) Phthalate117-81-7Diester formKnown for significant reproductive toxicity

Monobutyl phthalate is considered more biologically active than its parent compound dibutyl phthalate and exhibits distinct mechanisms of action as an endocrine disruptor, particularly affecting insulin signaling pathways and reproductive hormone synthesis .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

221.08138389 g/mol

Monoisotopic Mass

221.08138389 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

73.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZI46LWZ45G

Related CAS

5423-38-1 (copper(2+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H360 (97.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

131-70-4
5423-38-1

Wikipedia

Monobutyl_phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1-butyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Cheng J, Liu Y, Wan Q, Yuan L, Yu X. Degradation of dibutyl phthalate in two contrasting agricultural soils and its long-term effects on soil microbial community. Sci Total Environ. 2018 Jun 4;640-641:821-829. doi: 10.1016/j.scitotenv.2018.05.336. [Epub ahead of print] PubMed PMID: 29879668.
2: Gong P, Lu HC, Zhang C, Chen SS, Wang YB. [Effects of monobutyl phthalate on migration and invasion of mouse Leydig tumor cells]. Zhonghua Yu Fang Yi Xue Za Zhi. 2018 Feb 6;52(2):175-179. doi: 10.3760/cma.j.issn.0253-9624.2018.02.011. Chinese. PubMed PMID: 29429273.
3: Wenzel AG, Brock JW, Cruze L, Newman RB, Unal ER, Wolf BJ, Somerville SE, Kucklick JR. Prevalence and predictors of phthalate exposure in pregnant women in Charleston, SC. Chemosphere. 2018 Feb;193:394-402. doi: 10.1016/j.chemosphere.2017.11.019. Epub 2017 Nov 8. PubMed PMID: 29154114.
4: Huang HB, Chuang CJ, Su PH, Sun CW, Wang CJ, Wu MT, Wang SL. Prenatal and Childhood Exposure to Phthalate Diesters and Thyroid Function in a 9-Year Follow-up Birth Cohort Study: Taiwan Maternal and Infant Cohort Study. Epidemiology. 2017 Oct;28 Suppl 1:S10-S18. doi: 10.1097/EDE.0000000000000722. PubMed PMID: 29028671.
5: Yang P, Gong YJ, Wang YX, Liang XX, Liu Q, Liu C, Chen YJ, Sun L, Lu WQ, Zeng Q. Effect modification by apoptosis-related gene polymorphisms on the associations of phthalate exposure with spermatozoa apoptosis and semen quality. Environ Pollut. 2017 Dec;231(Pt 1):694-702. doi: 10.1016/j.envpol.2017.08.034. Epub 2017 Aug 29. PubMed PMID: 28850937.
6: Kurohane K, Sekiguchi K, Ogawa E, Tsutsumi M, Imai Y. Dibutyl Phthalate Rather than Monobutyl Phthalate Facilitates Contact Hypersensitivity to Fluorescein Isothiocyanate in a Mouse Model. Biol Pharm Bull. 2017 Nov 1;40(11):2010-2013. doi: 10.1248/bpb.b17-00557. Epub 2017 Aug 26. PubMed PMID: 28845027.
7: Saengkaew T, Jantarat C, Nosoognoen W, Supornsilchai V. Association between urinary phthalates and metabolic abnormalities in obese Thai children and adolescents. J Pediatr Endocrinol Metab. 2017 Aug 28;30(9):931-938. doi: 10.1515/jpem-2017-0172. PubMed PMID: 28771440.
8: Gao H, Zhang YW, Huang K, Yan SQ, Mao LJ, Ge X, Xu YQ, Xu YY, Sheng J, Jin ZX, Zhu P, Tao XG, Hao JH, Tao FB. Urinary concentrations of phthalate metabolites in early pregnancy associated with clinical pregnancy loss in Chinese women. Sci Rep. 2017 Jul 28;7(1):6800. doi: 10.1038/s41598-017-06450-2. PubMed PMID: 28754983; PubMed Central PMCID: PMC5533765.
9: Zhang C, Gong P, Ye Y, Zhang L, Chen M, Hu Y, Gu A, Chen S, Wang Y. NF-κB-vimentin is involved in steroidogenesis stimulated by mono-butyl phthalate in primary cultured ovarian granulosa cells. Toxicol In Vitro. 2017 Dec;45(Pt 1):25-30. doi: 10.1016/j.tiv.2017.07.012. Epub 2017 Jul 19. PubMed PMID: 28735033.
10: Moreau M, Leonard J, Phillips KA, Campbell J, Pendse SN, Nicolas C, Phillips M, Yoon M, Tan YM, Smith S, Pudukodu H, Isaacs K, Clewell H. Using exposure prediction tools to link exposure and dosimetry for risk-based decisions: A case study with phthalates. Chemosphere. 2017 Oct;184:1194-1201. doi: 10.1016/j.chemosphere.2017.06.098. Epub 2017 Jun 24. PubMed PMID: 28672700.
11: Kumar V, Sharma N, Maitra SS. Comparative study on the degradation of dibutyl phthalate by two newly isolated Pseudomonas sp. V21b and Comamonas sp. 51F. Biotechnol Rep (Amst). 2017 Apr 28;15:1-10. doi: 10.1016/j.btre.2017.04.002. eCollection 2017 Sep. PubMed PMID: 28580302; PubMed Central PMCID: PMC5447571.
12: Sugino M, Hatanaka T, Todo H, Mashimo Y, Suzuki T, Kobayashi M, Hosoya O, Jinno H, Juni K, Sugibayashi K. Safety evaluation of dermal exposure to phthalates: Metabolism-dependent percutaneous absorption. Toxicol Appl Pharmacol. 2017 Aug 1;328:10-17. doi: 10.1016/j.taap.2017.05.009. Epub 2017 May 12. PubMed PMID: 28506834.
13: Du J, Xiong D, Zhang Q, Li X, Liu X, You H, Ding S, Yang X, Yuan J. Mono-butyl phthalate-induced mouse testis injury is associated with oxidative stress and down-regulated expression of Sox9 and Dazl. J Toxicol Sci. 2017;42(3):319-328. doi: 10.2131/jts.42.319. PubMed PMID: 28496037.
14: Gao H, Zhu YD, Xu YY, Zhang YW, Yao HY, Sheng J, Jin ZX, Ren LL, Huang K, Hao JH, Tao FB. Season-dependent concentrations of urinary phthalate metabolites among Chinese pregnant women: Repeated measures analysis. Environ Int. 2017 Jul;104:110-117. doi: 10.1016/j.envint.2017.03.021. Epub 2017 Apr 4. PubMed PMID: 28389128.
15: Wang IJ, Karmaus WJ. Oxidative Stress-Related Genetic Variants May Modify Associations of Phthalate Exposures with Asthma. Int J Environ Res Public Health. 2017 Feb 8;14(2). pii: E162. doi: 10.3390/ijerph14020162. PubMed PMID: 28208751; PubMed Central PMCID: PMC5334716.
16: Thomsen AM, Riis AH, Olsen J, Jönsson BA, Lindh CH, Hjollund NH, Jensen TK, Bonde JP, Toft G. Female exposure to phthalates and time to pregnancy: a first pregnancy planner study. Hum Reprod. 2017 Jan;32(1):232-238. Epub 2016 Nov 16. PubMed PMID: 27852689.
17: Lin Q, Chen S, Chao Y, Huang X, Wang S, Qiu R. Carboxylesterase-involved metabolism of di-n-butyl phthalate in pumpkin (Cucurbita moschata) seedlings. Environ Pollut. 2017 Jan;220(Pt A):421-430. doi: 10.1016/j.envpol.2016.09.084. Epub 2016 Sep 30. PubMed PMID: 27697378.
18: Corbasson I, Hankinson SE, Stanek EJ 3rd, Reeves KW. Urinary bisphenol-A, phthalate metabolites and body composition in US adults, NHANES 1999-2006. Int J Environ Health Res. 2016 Oct-Dec;26(5-6):606-17. doi: 10.1080/09603123.2016.1233524. Epub 2016 Sep 19. PubMed PMID: 27643383.
19: Hu X, Gu Y, Huang W, Yin D. Phthalate monoesters as markers of phthalate contamination in wild marine organisms. Environ Pollut. 2016 Nov;218:410-418. doi: 10.1016/j.envpol.2016.07.020. Epub 2016 Jul 18. PubMed PMID: 27435611.
20: Wallner P, Kundi M, Hohenblum P, Scharf S, Hutter HP. Phthalate Metabolites, Consumer Habits and Health Effects. Int J Environ Res Public Health. 2016 Jul 15;13(7). pii: E717. doi: 10.3390/ijerph13070717. PubMed PMID: 27428989; PubMed Central PMCID: PMC4962258.

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